1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
Description
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O/c1-17(2,3)14-6-4-13(5-7-14)16(22)20-10-8-15(12-20)21-11-9-18-19-21/h4-7,9,11,15H,8,10,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJWFQBDSDJSLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCC(C2)N3C=CN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be constructed from cyclic or acyclic precursors, followed by functionalization to introduce the triazole ring .
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely involve scalable versions of laboratory synthesis techniques. These methods would focus on optimizing yield, purity, and cost-effectiveness while ensuring safety and environmental compliance .
Chemical Reactions Analysis
Types of Reactions: 1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
The compound exhibits a range of biological activities, which include:
- Antimicrobial Activity : Studies have shown that derivatives containing the triazole moiety demonstrate significant antimicrobial properties against various bacterial and fungal strains. For instance, compounds derived from 1H-1,2,3-triazoles have been reported to exhibit high efficacy against resistant strains of bacteria .
- Anticancer Properties : Research indicates that this compound may inhibit cancer cell proliferation. In vitro studies have demonstrated that it can induce apoptosis in cancer cells by modulating specific signaling pathways .
- Enzyme Inhibition : The compound has been evaluated for its potential as an enzyme inhibitor. For example, it has shown promising results in inhibiting thymidine phosphorylase, which is crucial in cancer metabolism .
Case Studies
Mechanism of Action
The mechanism of action of 1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
- 1-(4-tert-butylbenzoyl)pyrrolidin-2-yl]-1,3-benzothiazole
- 1-(4-tert-butylbenzoyl)pyrrolidin-3-yl)methanol
- 1-(4-tert-butylbenzoyl)pyrrolidin-2-one
Uniqueness: 1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a synthetic compound notable for its unique structural features, including a pyrrolidine moiety and a 1,2,3-triazole ring. The compound's molecular formula is , and it has garnered attention in medicinal chemistry due to its diverse biological activities.
Structural Characteristics
The compound's structure combines a bulky tert-butylbenzoyl group with a triazole ring , which is known for enhancing biological interactions. This specific configuration is believed to contribute to its enhanced biological activity compared to simpler triazoles or those lacking such substituents.
Synthesis
The synthesis of this compound typically involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) , a method favored for its efficiency and regioselectivity. This reaction allows for the formation of the desired triazole product under mild conditions, yielding high purity and yield.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds containing triazole rings have been extensively studied for their antimicrobial properties. This specific triazole has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Enzyme Inhibition : Studies have demonstrated that this compound can inhibit enzymes such as acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for treating neurodegenerative diseases like Alzheimer's disease .
- Anticancer Properties : Preliminary studies suggest that triazole derivatives may exhibit anticancer activity, although specific data on this compound's efficacy in cancer models remains limited .
Case Studies
Several studies have highlighted the biological potential of similar triazole compounds:
- Antibacterial Studies : A study on various triazole derivatives revealed that modifications in substituents significantly influenced their antibacterial activity. The presence of bulky groups like tert-butyl was found to enhance interaction with bacterial targets .
- Neuroprotective Effects : Research has indicated that triazoles can protect neuronal cells from oxidative stress. The potential neuroprotective effects of this compound are currently being explored in vitro .
Table 1: Summary of Biological Activities
Q & A
What are the standard synthetic protocols for preparing 1-[1-(4-tert-butylbenzoyl)pyrrolidin-3-yl]-1H-1,2,3-triazole, and how can reaction conditions be optimized for higher yields?
Basic:
The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC). For example, similar triazole-pyrrolidine hybrids are synthesized by reacting azide-functionalized pyrrolidine precursors with terminal alkynes under conditions involving CuSO₄·5H₂O (0.2 equiv), sodium ascorbate (1.0 equiv), and a THF/water (1:1) solvent system at 50°C for 14–16 hours . Purification is achieved via flash chromatography using gradients like cyclohexane/ethyl acetate.
Advanced:
Yield optimization requires tuning catalyst loading, solvent ratios, and reaction time. For instance, reducing copper sulfate to 0.1 equiv while increasing sodium ascorbate to 1.5 equiv can minimize copper-mediated side reactions. Microwave-assisted synthesis (e.g., 80°C for 1–2 hours) may accelerate kinetics. Monitoring intermediates via TLC or LC-MS ensures stepwise progression .
How can structural ambiguities in 1H/13C NMR data for this compound be resolved, particularly regarding stereochemistry or regioselectivity?
Basic:
Standard ¹H/¹³C NMR analysis (e.g., 400–600 MHz) identifies key signals: the triazole proton (δ 8.3–8.8 ppm), pyrrolidine CH₂ groups (δ 2.5–3.5 ppm), and tert-butylbenzoyl aromatic protons (δ 7.2–7.9 ppm). HSQC and HMBC correlations confirm connectivity .
Advanced:
For stereochemical resolution, NOESY or ROESY experiments detect spatial proximity between the triazole and pyrrolidine substituents. Chiral HPLC or Mosher ester derivatization can determine enantiopurity if asymmetric synthesis is employed. X-ray crystallography (as in ) provides definitive confirmation of regioselectivity and spatial arrangement .
What role does the 4-tert-butylbenzoyl group play in modulating biological or physicochemical properties?
Basic:
The tert-butyl group enhances lipophilicity, potentially improving membrane permeability. The benzoyl moiety may engage in π-π stacking with aromatic residues in target proteins. Comparative studies with analogs lacking this group (e.g., ) reveal its impact on binding affinity .
Advanced:
Computational docking (e.g., AutoDock Vina) identifies hydrophobic interactions between the tert-butyl group and protein pockets. Free-energy perturbation (FEP) calculations quantify contributions to binding entropy. Substituent electronic effects (Hammett σ values) correlate with activity trends in SAR studies .
How do competing reaction pathways (e.g., Glaser coupling vs. CuAAC) affect the synthesis of triazole derivatives?
Basic:
CuAAC is regioselective for 1,4-disubstituted triazoles under standard conditions. Glaser coupling (alkyne dimerization) is suppressed using excess sodium ascorbate to maintain Cu(I) oxidation state .
Advanced:
DFT studies reveal that Cu(I) stabilizes the triazole transition state, while Cu(II) promotes alkyne homocoupling. Alternative catalysts (e.g., Ru-based systems) enable 1,5-regioselectivity but require inert atmospheres. Kinetic monitoring via in situ IR spectroscopy identifies competing pathways .
How should researchers address contradictory spectral data (e.g., unexpected NMR splitting or MS adducts)?
Advanced:
Unexpected splitting in NMR may arise from rotamers or residual solvents. Variable-temperature NMR (e.g., 25–60°C) collapses dynamic effects. For MS adducts (e.g., sodium or potassium ions), use of softer ionization (APCI instead of ESI) or chelating agents (EDTA) minimizes interference. Re-purification via preparative HPLC ensures sample homogeneity .
What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
Advanced:
QSAR models (e.g., SwissADME) predict logP, solubility, and CYP450 interactions. Molecular dynamics simulations (AMBER or GROMACS) assess blood-brain barrier penetration. Metabolite prediction tools (e.g., MetaSite) identify likely oxidation sites on the pyrrolidine or tert-butyl groups .
Can alternative synthetic routes (e.g., organotrifluoroborate couplings) bypass CuAAC limitations?
Advanced:
Organotrifluoroborate reagents (e.g., potassium ethynyltrifluoroborate) enable Suzuki-Miyaura couplings for triazole formation without azide intermediates. This avoids handling explosive azides but requires Pd catalysts (e.g., Pd₂(dba)₃) and optimized ligand systems (e.g., SPhos) .
How do formulation strategies address poor aqueous solubility of tert-butyl-substituted triazoles?
Advanced:
Nanoparticle encapsulation (e.g., PLGA polymers) or cyclodextrin inclusion complexes improve solubility. Co-solvent systems (PEG 400/water) or salt formation (e.g., hydrochloride) enhance bioavailability. Dynamic light scattering (DLS) monitors colloidal stability .
What degradation pathways dominate under accelerated stability conditions (e.g., heat, light, pH extremes)?
Advanced:
Forced degradation studies (40°C/75% RH, UV light) reveal hydrolysis of the benzoyl-pyrrolidine amide bond at acidic pH. LC-HRMS identifies oxidative degradation products (e.g., tert-butyl hydroxylation). Stabilizers like antioxidants (BHT) or light-resistant packaging mitigate these effects .
What multi-step strategies are employed to synthesize pyrrolidinyl-triazole scaffolds with orthogonal functionalization?
Basic:
A typical sequence involves:
Azide introduction to pyrrolidine via SN2 displacement (e.g., NaN₃ with a mesylated precursor).
CuAAC with alkynes (e.g., 4-tert-butylbenzoyl-propargyl).
Benzoylation using 4-tert-butylbenzoyl chloride and DMAP catalysis .
Advanced:
Orthogonal protection (e.g., Fmoc on pyrrolidine nitrogen) allows sequential functionalization. Flow chemistry enables scalable multi-step synthesis with in-line purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
